molecular formula C24H32O4 B564344 Cinnamoylechinadiol CAS No. 102273-85-8

Cinnamoylechinadiol

Cat. No. B564344
M. Wt: 384.516
InChI Key: JBAYXBWJNDAHDZ-OOADYMPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamoylechinadiol is a natural product found in Echinacea purpurea with data available.

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including cinnamoylechinadiol, have garnered attention in medicinal research as potential anticancer agents. The chemical structure of these compounds allows for various modifications, enhancing their utility in anticancer research. Studies highlight the synthesis and biological evaluation of cinnamoyl acids and derivatives in this field, indicating their underutilized potential since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).

Anti-Adipogenic Activity

Research on methyl cinnamate, closely related to cinnamoylechinadiol, reveals its role in inhibiting adipocyte differentiation. This compound influences adipogenic transcription factor expression and stimulates pathways like CaMKK2-AMPK, suggesting a potential role in managing obesity and related metabolic disorders (Chen et al., 2012).

Pharmacological Properties

The genus Cinnamomum, which includes compounds like cinnamoylechinadiol, has been used in traditional medicine systems. Its bioactive compounds exhibit antimicrobial, antidiabetic, antioxidant, anti-inflammatory, and neuroprotective effects. The pharmacological significance of Cinnamomum is supported by clinical studies and toxicological data, suggesting its potential in developing new drugs (Sharifi‐Rad et al., 2021).

Immunomodulatory Effects

Cinnamomum verum extracts, which might include cinnamoylechinadiol, show immunomodulatory and therapeutic roles in experimental models of arthritis. These extracts have been observed to reduce inflammation and pain in traditional Pakistani medicine, suggesting a role in managing arthritic conditions (Qadir et al., 2018).

Antibacterial Activity

Cinnamomum species, including constituents like cinnamoylechinadiol, have demonstrated significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating wound infections (Buru et al., 2014).

Cardiovascular Health

Cinnamic acid and derivatives, closely related to cinnamoylechinadiol, have shown protective effects against myocardial ischemia in rat models, suggesting their potential in treating ischemic heart disease. Their cardioprotective effects are attributed to anti-oxidative and anti-inflammatory properties (Song et al., 2013).

properties

CAS RN

102273-85-8

Product Name

Cinnamoylechinadiol

Molecular Formula

C24H32O4

Molecular Weight

384.516

IUPAC Name

[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H32O4/c1-16(2)21-19(27-20(25)13-12-18-10-6-5-7-11-18)15-17(3)9-8-14-24(4)23(28-24)22(21)26/h5-7,9-13,16,19,21-23,26H,8,14-15H2,1-4H3/b13-12+,17-9-/t19-,21-,22-,23+,24+/m1/s1

InChI Key

JBAYXBWJNDAHDZ-OOADYMPDSA-N

SMILES

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C=CC3=CC=CC=C3)C(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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